molecular formula C17H16N2OS B2402171 N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide CAS No. 477545-44-1

N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide

Cat. No.: B2402171
CAS No.: 477545-44-1
M. Wt: 296.39
InChI Key: PJZDXTQLTAROOB-ISLYRVAYSA-N
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Description

N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide is a chemical compound with a complex structure that includes a benzothiazole ring and a phenylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide typically involves the reaction of 3-methyl-1,3-benzothiazol-2-ylidene with 3-phenylpropanamide under specific conditions. The reaction often requires a catalyst and is carried out in a solvent such as dimethyl sulfoxide or methanol . The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to double-stranded DNA, resulting in a significant enhancement of fluorescence . This interaction is facilitated by the compound’s ability to intercalate between DNA base pairs and stabilize the DNA structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide is unique due to its specific structure, which combines a benzothiazole ring with a phenylpropanamide group. This unique structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-19-14-9-5-6-10-15(14)21-17(19)18-16(20)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZDXTQLTAROOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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